[(4-Chlorophenyl)methyl][(3-fluoro-4-methylphenyl)methyl]amine
Description
[(4-Chlorophenyl)methyl][(3-fluoro-4-methylphenyl)methyl]amine is a secondary amine featuring two benzyl substituents: one with a 4-chlorophenyl group and the other with a 3-fluoro-4-methylphenyl group. This structure combines halogen (Cl, F) and alkyl (CH₃) substituents, which influence its electronic, steric, and physicochemical properties. While direct data on this compound are absent in the provided evidence, its synthesis likely involves condensation of 4-chlorobenzylamine with 3-fluoro-4-methylbenzaldehyde followed by reduction, analogous to methods described for related amines .
Properties
Molecular Formula |
C15H15ClFN |
|---|---|
Molecular Weight |
263.74 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-N-[(3-fluoro-4-methylphenyl)methyl]methanamine |
InChI |
InChI=1S/C15H15ClFN/c1-11-2-3-13(8-15(11)17)10-18-9-12-4-6-14(16)7-5-12/h2-8,18H,9-10H2,1H3 |
InChI Key |
JDKNHBSQXOKESP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CNCC2=CC=C(C=C2)Cl)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Chlorophenyl)methyl][(3-fluoro-4-methylphenyl)methyl]amine typically involves the reaction of 4-chlorobenzyl chloride with 3-fluoro-4-methylbenzylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
[(4-Chlorophenyl)methyl][(3-fluoro-4-methylphenyl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation, nitration, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
[(4-Chlorophenyl)methyl][(3-fluoro-4-methylphenyl)methyl]amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which [(4-Chlorophenyl)methyl][(3-fluoro-4-methylphenyl)methyl]amine exerts its effects depends on its interaction with molecular targets. The compound may bind to specific receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved can vary based on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical and Chemical Properties
The target compound’s structural analogs vary in substituent position and type, leading to distinct properties:
Table 1: Comparative Physical Properties
| Compound Name | Substituents | Molecular Weight | Key Features | Reference |
|---|---|---|---|---|
| [(4-Chlorophenyl)methyl][(3-fluoro-4-methylphenyl)methyl]amine | 4-Cl, 3-F-4-Me | ~263.7 | High lipophilicity (Cl, F, CH₃) | N/A |
| (2-Chloro-4-fluorophenyl)methylamine | 2-Cl-4-F, CH₃ | 173.62 | Smaller; methylamine backbone | |
| (4-Chloro-2-fluorophenyl)methylamine | 4-Cl-2-F, CH₃ | 173.62 | Altered halogen positioning | |
| [(4-Fluorophenyl)methyl][(3-methoxyphenyl)methyl]amine | 4-F, 3-OCH₃ | 245.29 | Methoxy enhances polarity |
Key Observations :
Inferences for Target Compound :
- The 3-fluoro-4-methyl group may enhance binding to hydrophobic pockets in enzymes or receptors, as seen in fluorinated azo dyes .
Biological Activity
[(4-Chlorophenyl)methyl][(3-fluoro-4-methylphenyl)methyl]amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound, drawing from diverse sources.
The compound has the molecular formula and features a chlorinated phenyl group and a fluorinated methylphenyl group. Its structural characteristics suggest potential interactions with various biological targets.
The biological activity of this compound is primarily mediated through its interaction with specific enzymes and receptors. It may act as a modulator of cellular signaling pathways by binding to active sites or altering the conformation of target proteins. This mechanism is crucial for understanding its therapeutic potential.
Biological Activity Overview
Research has highlighted several biological activities associated with this compound:
- Anticancer Activity : Preliminary studies indicate that the compound may exhibit cytotoxic effects against various cancer cell lines, potentially through apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : The compound shows promise as an antimicrobial agent, particularly against Gram-positive bacteria.
- Enzyme Inhibition : It has been reported to inhibit certain enzymes like acetylcholinesterase (AChE), which is significant in the context of neurodegenerative diseases such as Alzheimer's.
Anticancer Activity
A study evaluating the anticancer potential of similar compounds found that modifications in the phenyl groups significantly influenced their cytotoxicity. For instance, compounds with halogen substitutions demonstrated enhanced activity against breast cancer cell lines, suggesting that this compound could have similar effects due to its structural analogies .
Antimicrobial Properties
In vitro tests have shown that compounds with similar structures possess antibacterial activity against pathogens like Staphylococcus aureus. This activity can be attributed to the ability of these compounds to disrupt bacterial cell membranes or inhibit essential metabolic pathways .
Enzyme Inhibition Studies
The inhibition of AChE by related compounds has been well-documented. For example, a series of substituted phenylamines were synthesized and evaluated for their AChE inhibitory activity, revealing IC50 values in the low micromolar range. This suggests that this compound may also exhibit significant AChE inhibition, contributing to its potential use in treating cognitive decline .
Data Tables
Case Studies
- Anticancer Evaluation : A recent study synthesized a series of phenylamines and tested them against various cancer cell lines. The results indicated that compounds with similar structural motifs to this compound showed significant cytotoxicity, prompting further investigation into their mechanisms .
- Neuroprotective Effects : Another study focused on the neuroprotective potential of related compounds through AChE inhibition assays, demonstrating that modifications in substituents could enhance inhibitory activity, thereby suggesting a therapeutic avenue for Alzheimer's disease .
Q & A
Q. What are the optimal synthetic routes for [(4-Chlorophenyl)methyl][(3-fluoro-4-methylphenyl)methyl]amine, and how can reaction yields be improved?
- Methodological Answer : A multi-step approach is recommended. First, prepare intermediates via nucleophilic substitution or coupling reactions. For example:
- React 4-chlorobenzyl chloride with 3-fluoro-4-methylbenzylamine under basic conditions (e.g., K₂CO₃ in DMF) to form the target amine.
- Optimize temperature (60–80°C) and stoichiometry (1:1.2 molar ratio of benzyl chloride to amine) to minimize byproducts.
- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. Which analytical techniques are critical for confirming structural integrity and purity?
- Methodological Answer :
- NMR Spectroscopy : Use H and C NMR to verify substitution patterns and aromatic proton integration.
- HPLC : Employ reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>98%).
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and isotopic patterns .
Q. What safety protocols are essential during handling and storage?
- Methodological Answer :
- Use PPE (gloves, lab coat, goggles) to avoid dermal/ocular exposure.
- Store under inert gas (N₂ or Ar) at 4°C to prevent degradation.
- Dispose of waste via licensed hazardous chemical disposal services .
Advanced Research Questions
Q. How can researchers address contradictory biological activity data in different cell lines or assays?
- Methodological Answer :
- Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time.
- Dose-Response Curves : Perform triplicate experiments with logarithmic concentration ranges (e.g., 1 nM–100 µM).
- Mechanistic Studies : Use kinase profiling or receptor-binding assays to identify off-target effects. Reference structural analogs (e.g., methyl(4-methylnaphthalen-1-ylmethyl)amine) for comparative analysis .
Q. What computational strategies predict the compound’s pharmacokinetic properties or target interactions?
- Methodological Answer :
- Molecular Dynamics Simulations : Model ligand-receptor binding using software like AutoDock Vina or Schrödinger Suite.
- ADMET Prediction : Tools like SwissADME estimate solubility, bioavailability, and CYP450 interactions. Validate with in vitro hepatic microsome assays .
Q. How can structural modifications enhance selectivity or reduce toxicity?
- Methodological Answer :
- SAR Studies : Introduce substituents (e.g., electron-withdrawing groups on the chlorophenyl ring) to modulate electronic effects.
- Prodrug Design : Modify the amine group to improve solubility (e.g., hydrochloride salt formation) or reduce cytotoxicity. Refer to oxadiazole derivatives for inspiration .
Q. What strategies resolve discrepancies in physicochemical properties (e.g., solubility vs. logP values)?
- Methodological Answer :
- Co-solvent Systems : Test DMSO/PBS mixtures for in vitro assays.
- LogP Measurement : Use shake-flask method with octanol/water partitioning. Compare experimental vs. calculated (e.g., ChemAxon) values .
Key Research Findings Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
